Poly(methylhydrosiloxane)

Description

BenchChem offers high-quality Poly(methylhydrosiloxane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly(methylhydrosiloxane) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

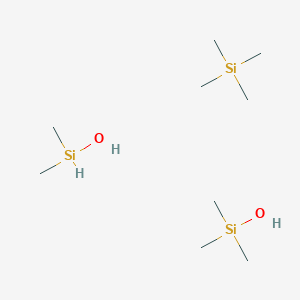

IUPAC Name |

hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYHEHDBPYRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H30O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Poly(methylhydrosiloxane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(methylhydrosiloxane), commonly abbreviated as PMHS, is a versatile polysiloxane distinguished by the presence of hydride functional groups along its silicone backbone. This unique structure imparts a range of physical and chemical properties that make it a valuable material in diverse scientific and industrial applications, from advanced coatings and crosslinking agents to its use as a mild and stable reducing agent in organic synthesis. This technical guide provides an in-depth overview of the core physical properties of PMHS, detailed experimental methodologies for their characterization, and a summary of quantitative data for easy reference.

Core Physical Properties

PMHS is typically a colorless, free-flowing liquid.[1] Its physical characteristics are largely dictated by the siloxane backbone, which provides flexibility and thermal stability, and the methyl and hydride side groups. The Si-H bond is a key feature, rendering the polymer reactive and useful as a hydride donor. The physical properties such as viscosity and boiling point can vary significantly depending on the polymer's average molecular weight and the nature of its end-capping groups (e.g., trimethylsilyl (B98337) terminated).[2][3]

Data Summary

The following table summarizes the key physical properties of standard Poly(methylhydrosiloxane). It is important to note that values can differ between various commercial grades due to differences in molecular weight and polydispersity.

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid | Ambient |

| Density | 0.995 - 1.015 g/cm³ | 25 °C |

| Viscosity | 15 - 40 mm²/s (cSt) | 25 °C |

| Refractive Index | 1.390 - 1.410 | 25 °C, Sodium D-line (589 nm) |

| Melting Point | < -60 °C | - |

| Boiling Point | ~142 °C (literature value, can vary) | Atmospheric Pressure |

| Flash Point | >120 °C (literature values vary significantly) | Closed Cup |

| Vapor Pressure | ~38 hPa | 20 °C |

| Hydrogen Content | 1.58 - 1.62% | - |

| Volatility | ≤ 1% | 105 °C for 3 hours |

| Solubility | Soluble in hydrocarbons, ethers, and chlorinated solvents. Insoluble in water, methanol, and DMSO.[1][4][5] | Ambient |

Relationship Between Structure and Properties

The physical properties of PMHS are a direct consequence of its molecular structure. The flexible Si-O-Si backbone, a hallmark of silicones, leads to a low glass transition temperature and ensures the material remains liquid over a wide temperature range. The non-polar methyl groups contribute to its low surface tension and hydrophobicity, rendering it insoluble in water.

Experimental Protocols

Accurate characterization of PMHS requires standardized experimental procedures. Below are detailed methodologies for determining its key physical properties.

Viscosity Measurement (Rotational Viscometry)

-

Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is directly proportional to this torque. For Newtonian fluids like PMHS, viscosity is independent of the shear rate.[6]

-

Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle.

-

Procedure:

-

Sample Preparation: Equilibrate the PMHS sample to the target temperature (e.g., 25.0 ± 0.1 °C) using the water bath. Ensure the sample is free of air bubbles.[6]

-

Instrument Calibration: Calibrate the viscometer using a certified viscosity standard fluid close to the expected viscosity of the PMHS sample.

-

Measurement:

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

-

Immerse the spindle into the center of the sample container to the marked immersion depth.

-

Allow the spindle to rotate for a sufficient time to achieve a stable reading (typically 60 seconds).

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

-

Data Conversion: If kinematic viscosity is required, divide the dynamic viscosity by the density of the fluid at the same temperature (1 cSt = 1 mm²/s).[6]

-

Refractive Index Determination (Abbe Refractometry)

-

Principle: Based on ASTM D542, this method measures the critical angle of a material, from which the refractive index is calculated. An Abbe refractometer is a common instrument for this purpose with liquid samples.[5]

-

Apparatus: Abbe refractometer with a circulating temperature-controlled bath and a monochromatic light source (typically a sodium lamp, 589 nm).

-

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard material with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the PMHS sample onto the clean, dry surface of the measuring prism.[5]

-

Measurement:

-

Close the illuminating prism and ensure the liquid film is thin and free of air bubbles.

-

Allow the sample to thermally equilibrate for several minutes.

-

Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

-

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the PMHS sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.[7]

-

-

Measurement:

-

Heat the sample from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min).[8]

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

Phase Transition Analysis (Differential Scanning Calorimetry - DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and the glass transition.[9]

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of PMHS (5-10 mg) into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.[10]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Measurement:

-

The thermal program typically involves a heat-cool-heat cycle to erase any prior thermal history.

-

Cycle 1 (Heating): Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions.

-

Cycle 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C) to observe crystallization.

-

Cycle 3 (Heating): Reheat the sample at the same controlled rate to observe the glass transition (Tg) and melting (Tm).

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The glass transition appears as a step change in the baseline, while melting is an endothermic peak.

-

Solubility Determination

-

Principle: This protocol determines the qualitative solubility of PMHS in various solvents.

-

Apparatus: Glass vials with caps, vortex mixer or shaker.

-

Procedure:

-

Preparation: Add approximately 1 mL of the PMHS sample to separate vials.

-

Solvent Addition: Add 9 mL of a selected solvent to a vial, resulting in a 10% (v/v) mixture.

-

Mixing: Cap the vial and agitate vigorously using a vortex mixer for 2 minutes.[4] Allow the vial to stand at a controlled temperature.

-

Observation: After 24 hours, visually inspect the mixture for signs of dissolution (a clear, homogeneous solution) or insolubility (cloudiness, phase separation, or undissolved polymer).[1]

-

Classification: Classify the polymer as "soluble," "partially soluble," or "insoluble" in the tested solvent. Repeat for a range of solvents with varying polarities.

-

Conclusion

Poly(methylhydrosiloxane) possesses a unique set of physical properties derived from its hybrid organic-inorganic structure. Its liquidity over a broad temperature range, solubility in common organic solvents, and thermal stability make it a highly adaptable polymer for specialized applications. The methodologies outlined in this guide provide a framework for the accurate and reproducible characterization of these properties, which is essential for quality control, material development, and predictive modeling in scientific research and drug development processes.

References

- 1. Polymer Solubility Testing → Area → Sustainability [esg.sustainability-directory.com]

- 2. Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Refractive Index ASTM D542 [intertek.com]

- 6. rissochem.com [rissochem.com]

- 7. mdpi.com [mdpi.com]

- 8. gelest.com [gelest.com]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. Cure Kinetics of LSR Using DSC Data - SIMTEC [simtec-silicone.com]

An In-depth Technical Guide to the Synthesis and Characterization of Poly(methylhydrosiloxane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of poly(methylhydrosiloxane) (PMHS), a versatile polymer with significant applications in chemical synthesis and materials science. This document details the fundamental synthetic pathways, experimental protocols, and a suite of analytical techniques for thorough characterization.

Synthesis of Poly(methylhydrosiloxane)

The primary and most common method for synthesizing poly(methylhydrosiloxane) is through the hydrolysis and subsequent condensation of methyldichlorosilane (B44661) (CH₃SiHCl₂).[1] This process can be controlled to produce PMHS with varying molecular weights and viscosities.

The fundamental reaction proceeds as follows:

n CH₃SiHCl₂ + n H₂O → [CH₃SiHO]n + 2n HCl[1]

This initial hydrolysis step is highly reactive and produces silanol (B1196071) intermediates (CH₃SiH(OH)₂), which are unstable and readily undergo condensation to form the polysiloxane backbone. The reaction is typically carried out in a solvent to moderate the reaction rate and facilitate heat dissipation.

Key Synthesis Parameters

Several factors influence the final properties of the synthesized PMHS:

-

Temperature: The reaction temperature plays a crucial role in both the hydrolysis and condensation steps. Lower temperatures (below 0°C) are often employed during the initial hydrolysis to control the reaction's exothermicity.[2] Subsequent heating (60-150°C) can be used to promote condensation and remove volatile byproducts.[3][4]

-

Solvent: The choice of solvent can affect the reaction rate and the properties of the resulting polymer. Diethyl ether and dichloromethane (B109758) are commonly used solvents.[5] Using a basic solvent like diethyl ether can lead to higher viscosity PMHS compared to an acidic solvent like dichloromethane.[5]

-

Catalysts: While the hydrolysis and condensation can proceed without a catalyst, acidic or basic catalysts can be employed to control the polymerization rate and the structure of the final polymer. Hexamethyldisiloxane is often used in the presence of an acid catalyst to generate linear polysiloxanes.[3][4]

-

Stoichiometry and End-capping: The molecular weight of the PMHS can be controlled by the stoichiometry of the reactants and the introduction of end-capping agents, such as trimethylchlorosilane ((CH₃)₃SiCl), which terminates the growing polymer chains.

Experimental Protocol: Hydrolytic Polycondensation of Methyldichlorosilane

This protocol provides a general procedure for the synthesis of PMHS.

Materials:

-

Methyldichlorosilane (CH₃SiHCl₂)

-

Diethyl ether (anhydrous)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser

Procedure:

-

In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

-

Place a solution of methyldichlorosilane in anhydrous diethyl ether in the dropping funnel.

-

Add distilled water to the flask and cool the flask to a temperature below 0°C using an ice-salt bath.

-

Slowly add the methyldichlorosilane solution dropwise to the stirred water. Maintain the temperature below 0°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to slowly warm to room temperature.[2]

-

Separate the organic layer and wash it with distilled water until the aqueous layer is neutral to pH paper.

-

Dry the organic layer over anhydrous magnesium sulfate overnight at approximately 4°C.[2]

-

Filter the solution to remove the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure.

-

To remove volatile, low-molecular-weight siloxanes, heat the resulting oil under vacuum at a temperature between 125-155°C.[2][6]

-

The final product is a colorless, viscous liquid.

Characterization of Poly(methylhydrosiloxane)

Thorough characterization of PMHS is essential to determine its molecular weight, structure, purity, and thermal properties. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the PMHS polymer.

Sample Preparation: A small drop of the PMHS oil is placed between two KBr or NaCl plates to form a thin film.

Key Spectral Features:

| Wavenumber (cm⁻¹) | Assignment |

| 2960 - 2890 | C-H stretching in Si-CH₃ |

| 2160 | Si-H stretching (characteristic of PMHS) |

| 1440 - 1400 | CH₃ deformation in Si-CH₃ |

| 1255 | Si-CH₃ symmetric deformation |

| 1110 - 1010 | Si-O-Si asymmetric stretching |

| 830 - 700 | Si-C stretching and CH₃ rocking in Si-CH₃ |

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei within the polymer.

Sample Preparation: PMHS is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) for analysis.

-

¹H NMR: Provides information on the protons in the methyl and hydride groups.

-

δ ≈ 0.1-0.3 ppm: Protons of the methyl groups (Si-CH₃ ).

-

δ ≈ 4.6-4.8 ppm: Protons of the hydride groups (Si-H ).

-

-

¹³C NMR: Characterizes the carbon atoms in the methyl groups.

-

δ ≈ -2 to 2 ppm: Carbon of the methyl groups (Si-C H₃).

-

-

²⁹Si NMR: Offers detailed insight into the silicon backbone and end-groups.

-

δ ≈ 7 ppm: Trimethylsilyl end-groups (M units, (CH₃)₃SiO₀.₅).

-

δ ≈ -34 to -36 ppm: Methylhydrosiloxane repeating units (Dᴴ units, CH₃(H)SiO).

-

Molecular Weight Determination

GPC, also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers.

Experimental Conditions:

-

Solvent/Eluent: Toluene is a common solvent for polysiloxanes as it provides a good refractive index increment for detection.[7] Tetrahydrofuran (THF) can also be used.[7]

-

Columns: A set of columns with a range of pore sizes is used to separate the polymer chains based on their hydrodynamic volume.

-

Detector: A refractive index (RI) detector is typically used.

-

Calibration: The system is calibrated with narrow molecular weight standards, such as polystyrene, to create a calibration curve.

Data Obtained:

-

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mₙ): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

-

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition of the polymer. For PMHS-modified resins, TGA has shown that the decomposition temperature can be significantly increased, and the char yield at high temperatures can be enhanced.[8]

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PMHS.

Table 1: Synthesis and Physical Properties of PMHS

| Synthesis Parameter | Value/Range | Resulting Property | Typical Value/Range |

| Solvent | Diethyl Ether | Viscosity | Higher |

| Solvent | Dichloromethane | Viscosity | Lower |

| Purification | Vacuum Distillation (125-155°C) | Yield | 55-84 wt%[2][7] |

| Molecular Weight | |||

| Mₙ ( g/mol ) | 2,440 - 6,310[2][6] | ||

| Mₙ ( g/mol ) | 5,750 - 10,350[2][6] | ||

| PDI (Mₙ/Mₙ) | 2.0 - 2.8[2][6] | ||

| Physical Properties | |||

| Viscosity (cP at 25°C) | 10.7 - 13.1 (for branched PMHS)[2][6] | ||

| Refractive Index (n²⁰D) | ~1.39 - 1.41 | ||

| Density (g/cm³ at 25°C) | ~0.99 - 1.01 |

Table 2: Spectroscopic Characterization Data for PMHS

| Technique | Region | Assignment |

| FTIR | ~2160 cm⁻¹ | Si-H stretch |

| ~1255 cm⁻¹ | Si-CH₃ symmetric deformation | |

| ~1110 - 1010 cm⁻¹ | Si-O-Si asymmetric stretch | |

| ¹H NMR | ~4.6 - 4.8 ppm | Si-H |

| ~0.1 - 0.3 ppm | Si-CH₃ | |

| ¹³C NMR | ~ -2 to 2 ppm | Si-C H₃ |

| ²⁹Si NMR | ~ -34 to -36 ppm | Dᴴ units (CH₃(H)SiO) |

| ~ 7 ppm | M units ((CH₃)₃SiO₀.₅) - if present as end-caps |

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for poly(methylhydrosiloxane).

References

- 1. Poly(methylhydrosiloxane): Overview and Conversion Method of its Waste to Useful Commodities_Chemicalbook [chemicalbook.com]

- 2. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. Application of Poly(methylhydrosiloxane)_Chemicalbook [chemicalbook.com]

- 5. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Polymethylhydrosiloxane (PMHS): A Technical Guide to Structure, Synthesis, and Molecular Weight Characterization

For Researchers, Scientists, and Drug Development Professionals

Polymethylhydrosiloxane (B1170920) (PMHS) is a versatile and widely utilized polymer in various scientific and industrial fields, including as a mild and stable reducing agent in organic synthesis. Its unique structure, characterized by a flexible siloxane backbone and reactive silicon-hydride (Si-H) bonds, makes it a subject of considerable interest. This technical guide provides an in-depth overview of the core aspects of PMHS, focusing on its chemical structure, synthesis, and molecular weight characterization.

Chemical Structure of Polymethylhydrosiloxane

Polymethylhydrosiloxane is a polysiloxane with the general chemical structure of [-Si(H)(CH₃)-O-]n.[1] The backbone of the polymer consists of alternating silicon and oxygen atoms (a siloxane bond, Si-O-Si), which imparts significant flexibility to the chain. Each silicon atom is also bonded to a methyl group (-CH₃) and a hydrogen atom (-H). The presence of the Si-H bond is crucial to the chemical reactivity of PMHS, particularly its utility as a hydride donor in reduction reactions.

The termini of the linear polymer chains are typically capped with trimethylsilyl (B98337) groups [(CH₃)₃SiO-], although other end groups can be present depending on the synthesis conditions. The general structure of a trimethylsilyl-terminated linear PMHS is:

(CH₃)₃SiO[-Si(H)(CH₃)-O-]nSi(CH₃)₃

// Start node start [label=""];

// First repeating unit Si1 [label="Si"]; O1 [label="O"]; H1 [label="H"]; CH3_1 [label="CH₃"];

// Second repeating unit Si2 [label="Si"]; O2 [label="O"]; H2 [label="H"]; CH3_2 [label="CH₃"];

// Third repeating unit Si3 [label="Si"]; O3 [label="O"]; H3 [label="H"]; CH3_3 [label="CH₃"];

// End node end [label=""]; n [label="n"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0]; inv5 [shape=point, width=0]; inv6 [shape=point, width=0];

// Connections start -> Si1 [arrowhead=none]; Si1 -> O1; O1 -> Si2; Si2 -> O2; O2 -> Si3; Si3 -> end [arrowhead=none];

Si1 -> inv1 [arrowhead=none]; inv1 -> H1 [dir=back]; Si1 -> inv2 [arrowhead=none]; inv2 -> CH3_1 [dir=back];

Si2 -> inv3 [arrowhead=none]; inv3 -> H2 [dir=back]; Si2 -> inv4 [arrowhead=none]; inv4 -> CH3_2 [dir=back];

Si3 -> inv5 [arrowhead=none]; inv5 -> H3 [dir=back]; Si3 -> inv6 [arrowhead=none]; inv6 -> CH3_3 [dir=back];

O2 -> n [arrowhead=none, style=dashed]; } caption: "General Repeating Structure of Polymethylhydrosiloxane."

Synthesis of Polymethylhydrosiloxane

The most common method for the synthesis of PMHS is the hydrolysis and subsequent condensation of dichloromethylsilane (B8780727) (CH₃SiHCl₂).[2][3] This process can be controlled to produce PMHS with varying molecular weights and viscosities.

General Reaction Scheme

n CH₃SiHCl₂ + n H₂O → [-Si(H)(CH₃)-O-]n + 2n HCl

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general procedure for the synthesis of low to medium viscosity PMHS.

Materials:

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Deionized water

-

Diethyl ether or Dichloromethane (solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the three-neck flask with the mechanical stirrer, dropping funnel, and condenser in a fume hood.

-

Charge the flask with a solution of dichloromethylsilane in the chosen solvent (e.g., diethyl ether). A typical concentration is a 1:1 to 1:4 ratio of dichloromethylsilane to solvent by volume.[2]

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add deionized water to the dropping funnel and add it dropwise to the stirred solution of dichloromethylsilane. The reaction is exothermic and produces HCl gas, so slow addition and efficient cooling are crucial.

-

After the addition of water is complete, allow the mixture to stir at room temperature for 1-3 hours.[2]

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining HCl), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of linear and cyclic siloxanes. To promote the formation of linear polymers and control the molecular weight, the crude product can be heated in the presence of a small amount of an end-capping agent like hexamethyldisiloxane (B120664) at temperatures ranging from 60-150 °C.[1]

-

The final product is a clear, colorless to pale yellow liquid.

Molecular Weight and its Characterization

The molecular weight of PMHS is a critical parameter that dictates its physical properties, such as viscosity, and its performance in various applications. PMHS is a polydisperse polymer, meaning it consists of chains of varying lengths. Therefore, its molecular weight is expressed as an average.

Key Molecular Weight Averages

-

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.[4]

-

Weight-average molecular weight (Mw): An average that takes into account the contribution of each chain to the total mass of the polymer. Larger chains contribute more to the Mw.[4]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length).[4][5]

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[6][7] The principle of GPC is to separate molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Table 1: Typical Molecular Weight Data for Commercial PMHS

| Parameter | Typical Value Range |

| Number-Average Molecular Weight (Mn) | 1,500 - 3,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 2,500 - 5,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

Note: These values can vary significantly depending on the manufacturer and the specific grade of the polymer.

Experimental Protocol: GPC Analysis of PMHS

Instrumentation:

-

GPC/SEC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

-

GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).

Materials:

-

PMHS sample

-

Toluene or Tetrahydrofuran (THF) as the mobile phase. Toluene is often preferred as PMHS is isorefractive with THF, leading to poor signal with an RI detector.[7]

-

Polystyrene standards for calibration.

Procedure:

-

Prepare the mobile phase (e.g., toluene) and degas it thoroughly.

-

Set up the GPC system with the appropriate columns and set the column oven temperature (e.g., 30-40 °C).

-

Allow the system to equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Prepare a calibration curve by injecting a series of narrow polystyrene standards of known molecular weights.

-

Prepare a dilute solution of the PMHS sample in the mobile phase (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.

-

Filter the sample solution through a 0.2 or 0.45 µm syringe filter.

-

Inject the filtered PMHS solution into the GPC system.

-

Record the chromatogram.

-

Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the PMHS sample.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized PMHS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in PMHS.

Table 2: Characteristic FTIR Absorption Bands of PMHS

| Wavenumber (cm⁻¹) | Assignment |

| 2965 | C-H stretching in -CH₃ |

| 2160 | Si-H stretching (strong, sharp) |

| 1260 | Si-CH₃ deformation |

| 1020-1100 | Si-O-Si stretching (broad, strong) |

| 830 | Si-C stretching and CH₃ rocking |

The presence of a strong, sharp peak around 2160 cm⁻¹ is a definitive characteristic of PMHS, confirming the presence of the Si-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and silicon (²⁹Si NMR) nuclei in the polymer.

Table 3: Characteristic ¹H NMR Chemical Shifts of PMHS (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~0.1 - 0.3 | Protons of the methyl groups attached to silicon (-Si-CH₃) |

| ~4.6 - 4.8 | Protons of the hydride attached to silicon (-Si-H ) |

The integral ratio of the Si-H protons to the Si-CH₃ protons can be used to confirm the structure of the repeating unit.

References

- 1. researchgate.net [researchgate.net]

- 2. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 7. azom.com [azom.com]

An In-depth Technical Guide to the Solubility of Poly(methylhydrosiloxane) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of poly(methylhydrosiloxane) (PMHS) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing detailed qualitative data, a theoretical framework for understanding and predicting solubility based on Hansen Solubility Parameters (HSP), and robust experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Qualitative Solubility of Poly(methylhydrosiloxane)

Poly(methylhydrosiloxane) is a versatile polymer with a unique solubility profile. Generally, it is soluble in non-polar and moderately polar organic solvents, while exhibiting poor solubility in highly polar and hydrogen-bonding solvents. This behavior is primarily dictated by the "like dissolves like" principle, where the polymer's siloxane backbone and methyl groups favor interaction with solvents of similar polarity.

A summary of the qualitative solubility of PMHS in various organic solvents, compiled from multiple sources, is presented in Table 1.[1][2][3][4][5]

Table 1: Qualitative Solubility of Poly(methylhydrosiloxane) in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Hydrocarbons | Toluene | Soluble |

| Hexane | Soluble | |

| Cyclohexane | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Alcohols | Ethanol | Soluble |

| Isopropanol | Soluble | |

| Methanol | Insoluble | |

| Ketones | Acetone | Sparingly Soluble / Swells |

| Amides | N,N-Dimethylformamide (DMF) | Soluble (especially when warm) |

| N-Methyl-2-pyrrolidone (NMP) | Soluble (especially when warm) | |

| Other Polar Solvents | Acetonitrile | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Insoluble | |

| Water | Insoluble |

Theoretical Framework: Hansen Solubility Parameters

To provide a more predictive understanding of PMHS solubility, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A polymer is likely to dissolve in a solvent if their HSP values are similar.

-

δD (Dispersion): ~15.5 MPa½

-

δP (Polar): ~3.0 MPa½

-

δH (Hydrogen Bonding): ~4.0 MPa½

The following diagram illustrates the logical relationship between the estimated HSP of PMHS and various organic solvents. Solvents that fall within the "solubility sphere" of PMHS are predicted to be good solvents, while those outside are poor solvents.

Experimental Protocol for Determining the Solubility of Poly(methylhydrosiloxane)

The following is a detailed gravimetric method for the quantitative determination of the solubility of PMHS in an organic solvent.

Materials and Equipment

-

Poly(methylhydrosiloxane) of known molecular weight

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with solvent-resistant caps (B75204) (e.g., 20 mL scintillation vials)

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Glass pipettes or syringes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less, compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven

Experimental Procedure

-

Preparation of Saturated Solutions: a. Add a known volume of the selected organic solvent (e.g., 10.0 mL) to a series of vials. b. Add an excess amount of PMHS to each vial to ensure that a saturated solution is formed and some undissolved polymer remains. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer. e. Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and the molecular weight of the PMHS.

-

Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved PMHS to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pipette or syringe. Avoid disturbing the undissolved polymer. c. Filter the collected supernatant through a syringe filter into a pre-weighed glass evaporating dish. This step is crucial to remove any suspended microparticles of the polymer.

-

Solvent Evaporation and Quantification: a. Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the PMHS. b. Dry the sample to a constant weight. c. After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried PMHS residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved PMHS by subtracting the initial weight of the evaporating dish from the final weight. b. The solubility can be expressed in various units, such as grams of PMHS per 100 g of solvent or grams of PMHS per 100 mL of solvent.

The following flowchart provides a visual representation of this experimental workflow.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Polymethylhydrosiloxane (PMHS)

For Researchers, Scientists, and Drug Development Professionals

Polymethylhydrosiloxane (B1170920) (PMHS) is a versatile polymer valued for its unique chemical properties, including its role as a mild reducing agent and a precursor for silicone-based materials. A thorough understanding of its thermal stability and decomposition behavior is critical for its application in various fields, including in drug development as a component of delivery systems or in the synthesis of biocompatible materials. This technical guide provides a comprehensive overview of the thermal characteristics of PMHS, detailing its decomposition pathways, quantitative stability data, and the experimental protocols used for its analysis.

Thermal Stability Profile of PMHS

The thermal stability of polymethylhydrosiloxane is a key attribute that dictates its processing and application limits. The degradation of polysiloxanes, including PMHS, is influenced by several factors such as the chemical structure, molecular weight, presence of catalysts, and the atmospheric environment.

In an inert atmosphere, the thermal decomposition of polysiloxanes typically occurs at temperatures between 400°C and 650°C, leading to the formation of cyclic oligomers. The presence of oxygen, however, can significantly lower the decomposition temperature to around 290°C. For polysiloxanes in general, lower molecular weight polymers tend to exhibit better thermal stability in an inert atmosphere. This is attributed to different predominant decomposition mechanisms at varying chain lengths.

While specific quantitative data for pure PMHS is not extensively available in publicly accessible literature, studies on PMHS-based antifoaming agents provide valuable insights. Thermogravimetric analysis (TGA) of these materials shows that the temperature at which 20% weight loss (Td20) occurs is a key indicator of thermal stability. This value is influenced by the molecular structure and the surrounding atmosphere (oxidative vs. inert).[1]

Quantitative Data on Thermal Decomposition

To provide a comparative understanding, the following tables summarize quantitative data on the thermal decomposition of related polysiloxanes and PMHS-modified materials.

Table 1: Thermal Decomposition Data of Polydimethylsiloxane (PDMS) in an Inert Atmosphere

| Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| Low | Higher | Higher | |

| High | Lower | Lower |

Note: In an inert atmosphere, lower molecular weight PDMS shows higher thermal stability. This is attributed to the "unzipping" mechanism being more prevalent in lower molecular weight polymers, while intramolecular and intermolecular redistribution reactions are more dominant in higher molecular weight polymers.

Table 2: Thermal Decomposition Data of PMHS-Modified Phenol-Formaldehyde Resin

| Material | Maximum Degradation Rate Temperature (°C) | Char Yield at 800°C (%) | Reference |

| Neat Resol Resin | ~438 | ~38 | [2] |

| Resol-PMHS 2.5% | ~483 | ~53 | [2] |

| Resol-PMHS 5.0% | ~483 | ~57 | [2] |

Note: The incorporation of PMHS significantly enhances the thermal stability of the phenol-formaldehyde resin, as indicated by the increase in the maximum degradation rate temperature and the char yield.[2]

Decomposition Pathways and Mechanisms

The thermal decomposition of polysiloxanes is a complex process that can proceed through several mechanisms, primarily "unzipping" and "random scission."

-

Unzipping (End-initiated Depolymerization): This mechanism is initiated at the hydroxyl (-OH) end groups of the polymer chain. It is more prevalent in lower molecular weight polysiloxanes due to a higher concentration of these end groups. The process involves the backbiting of the siloxane chain, leading to the formation of small cyclic oligomers, with the trimer being a common product.[3]

-

Random Scission: This mechanism involves the cleavage of the Si-O backbone at random points along the polymer chain. It is the more dominant mechanism for higher molecular weight polysiloxanes. This process also results in the formation of cyclic oligomers.[3]

In addition to these primary mechanisms, at very high temperatures, homolytic scission of the Si-CH3 bonds can occur, leading to the formation of methane (B114726) and other byproducts.[3] The presence of the Si-H bond in PMHS introduces additional reaction possibilities, including cross-linking reactions at elevated temperatures, which can influence the overall decomposition pathway and the nature of the final products.

The decomposition of PMHS is also sensitive to catalysts. Acidic and basic impurities can significantly lower the decomposition temperature by catalyzing the cleavage of the siloxane bonds.[4]

Caption: General decomposition pathways of PMHS under thermal stress.

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal stability of PMHS requires standardized experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5]

Objective: To determine the onset of decomposition, the rate of mass loss, and the final residue of PMHS.

Instrumentation: A thermogravimetric analyzer equipped with a precision balance and a furnace with programmable temperature control.[5]

Experimental Workflow:

Caption: A typical experimental workflow for TGA analysis of PMHS.

Key Parameters and Considerations:

-

Crucible: Alumina or platinum crucibles are commonly used. For volatile liquids like PMHS, a crucible with a pinhole lid can be used to prevent premature evaporation while allowing for the escape of decomposition products.

-

Heating Rate: A typical heating rate is 10°C/min. Slower rates can provide better resolution of decomposition steps, while faster rates may shift the decomposition to higher temperatures.[6]

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the different decomposition behaviors.

-

Sample Size: A small sample size (5-10 mg) is generally preferred to ensure uniform heating and minimize thermal gradients within the sample.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

Objective: To identify thermal transitions such as glass transition, crystallization, melting, and to study the enthalpy changes associated with decomposition.

Instrumentation: A differential scanning calorimeter.[8]

Experimental Workflow:

Caption: A typical experimental workflow for DSC analysis of PMHS.

Key Parameters and Considerations:

-

Sample Pans: Hermetically sealed aluminum pans are essential for liquid samples to prevent evaporation during the experiment.

-

Heating and Cooling Cycles: Performing multiple heating and cooling cycles can help to erase the thermal history of the sample and provide more reproducible results for transitions like the glass transition temperature.

-

Atmosphere: An inert atmosphere is typically used to prevent oxidative degradation during the analysis of intrinsic thermal transitions.

Conclusion

The thermal stability and decomposition of polymethylhydrosiloxane are complex phenomena governed by its molecular structure, the surrounding environment, and the presence of catalytic species. While PMHS generally exhibits good thermal stability, its degradation is initiated at lower temperatures in the presence of oxygen or catalysts. The primary decomposition pathways involve unzipping and random scission of the siloxane backbone, leading to the formation of cyclic oligomers. A comprehensive understanding of these characteristics, obtained through standardized thermal analysis techniques like TGA and DSC, is crucial for the effective and safe utilization of PMHS in research, development, and industrial applications. This guide provides the foundational knowledge and experimental frameworks necessary for professionals working with this important polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. What Do Polymers, Pharmaceuticals, Foods, Metals, and Ceramics Have in Common? Differential Scanning Calorimetry | Labcompare.com [labcompare.com]

Poly(methylhydrosiloxane) (PMHS): A Technical Guide for Researchers and Drug Development Professionals

Poly(methylhydrosiloxane), commonly abbreviated as PMHS, is a versatile and widely utilized polymer in modern chemistry.[1][2] Characterized by a flexible siloxane backbone with reactive silicon-hydride (Si-H) bonds, PMHS serves as a mild, stable, and environmentally benign reducing agent.[1][2] Its low cost, ease of handling, and non-toxic nature make it an attractive alternative to more hazardous traditional reducing agents in organic synthesis, a cornerstone of drug discovery and development.[1][3] This guide provides an in-depth overview of the chemical data, synthesis, and key applications of PMHS, with a focus on its relevance to pharmaceutical research.

Core Chemical and Physical Data

PMHS is not a single, discrete molecule but a polymer with a variable chain length, leading to a range of molecular weights and viscosities. Several CAS numbers are used to identify PMHS and its related structures, with the most common ones referring to trimethylsilyl-terminated linear polymers.[4]

| Property | Data |

| CAS Numbers | 63148-57-2 (trimethylsilyl terminated), 9004-73-3 (general), 16066-09-4 (tetramer) |

| General Formula | [−CH₃(H)Si−O−]n |

| Linear Formula | (CH₃)₃SiO[(CH₃)HSiO]nSi(CH₃)₃[5] |

| Appearance | Clear, colorless to light yellow, viscous liquid[6] |

| Density | ~1.006 g/mL at 25 °C[5] |

| Viscosity | 15-40 mPa·s at 20 °C (typical, but varies with molecular weight)[5] |

| Boiling Point | >200 °C (decomposes)[6] |

| Refractive Index | n20/D ~1.398[5] |

| Solubility | Soluble in hydrocarbons, ethers, and chlorinated solvents. Insoluble in water, methanol, and DMSO.[6] |

| Stability | Stable in air and moisture; incompatible with strong acids, bases, and oxidants.[4] |

Synthesis of Poly(methylhydrosiloxane)

The industrial preparation of PMHS is primarily achieved through the controlled hydrolysis and subsequent condensation of dichloromethylsilane (B8780727) (CH₃SiHCl₂).[1][7] The process involves the formation of silanol (B1196071) intermediates which then polymerize. Hexamethyldisiloxane (B120664) is often used to cap the polymer chains, yielding a more stable, linear product.[7]

Experimental Protocol: Synthesis of PMHS

This protocol describes a general laboratory-scale synthesis of trimethylsilyl-terminated PMHS.

Materials:

-

Dichloromethylsilane (DCHS)

-

Dichloromethane (DCM) or Diethyl Ether (solvent)

-

Deionized Water

-

Triethylamine or other suitable HCl acceptor (optional, for controlling pH)

-

Hexamethyldisiloxane (for end-capping)

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge the solvent (e.g., DCM). Cool the flask in an ice bath to below 10 °C.[8]

-

Prepare a solution of dichloromethylsilane in the chosen solvent and add it to the dropping funnel.

-

Slowly add the DCHS solution dropwise to the stirred solvent.

-

In a separate vessel, prepare a mixture of deionized water and solvent. Add this mixture to the reaction flask via the dropping funnel at a rate that maintains the temperature below 10 °C. The hydrolysis of DCHS will produce hydrochloric acid (HCl).[8]

-

After the addition is complete, allow the mixture to stir for an additional 2-3 hours while warming to room temperature to ensure complete hydrolysis and initial condensation.[8]

-

To terminate the polymerization and cap the polymer chains, add hexamethyldisiloxane to the reaction mixture.

-

The organic layer is separated, washed with water to remove HCl and any salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure (vacuum distillation) to yield the final PMHS product as a viscous liquid.[8]

Applications in Pharmaceutical Synthesis

The primary role of PMHS in the context of drug development is as a reducing agent in organic synthesis. It is used to perform a wide variety of chemical transformations necessary for building the complex molecular architectures of active pharmaceutical ingredients (APIs). PMHS can transfer its hydride to a metal catalyst (such as those based on tin, titanium, zinc, or palladium), which then carries out the reduction.[1]

Key Reductions Mediated by PMHS:

-

Reduction of Carbonyls: Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively.[3]

-

Reduction of Esters and Lactones: Esters can be reduced to primary alcohols, and lactones can be converted to lactols (hemiacetals).[4][9] This is a crucial transformation in the synthesis of many natural products and pharmaceutical intermediates.

-

Reductive Amination: PMHS serves as a green alternative to borohydrides for the synthesis of amines from carbonyl compounds.[3]

-

Deoxygenation Reactions: It can be used for the removal of certain oxygen functional groups.[2]

Experimental Protocol: Catalytic Reduction of an Ester to an Alcohol

This protocol provides a representative procedure for the reduction of an ester to a primary alcohol using PMHS with a titanium catalyst, a common transformation in API synthesis.[3][4]

Materials:

-

Ester substrate (e.g., Methyl Benzoate)

-

Poly(methylhydrosiloxane) (PMHS)

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] (catalyst)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Aqueous HCl solution (for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ester substrate (1.0 eq) and anhydrous THF.

-

Add the catalyst, titanium(IV) isopropoxide (e.g., 5-10 mol%), to the solution.

-

Slowly add PMHS (e.g., 2.0-3.0 eq of Si-H) to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating to proceed to completion.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of aqueous HCl solution to hydrolyze the resulting silyl (B83357) ether and neutralize the catalyst.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the pure primary alcohol.

Relevance in Drug Delivery

While PMHS is primarily a synthetic reagent, the closely related polymer, poly(dimethylsiloxane) (PDMS), is extensively used in pharmaceutical formulations and medical devices.[10] PDMS is valued for its biocompatibility, chemical inertness, and tunable physical properties. It is used in applications such as:

-

Controlled-Release Coatings: PDMS can be formulated as a coating for tablets to control the release rate of a drug.[11]

-

Excipients: Due to its inert nature, it is used as an excipient in various formulations.[11]

-

Medical Devices: Its biocompatibility makes it suitable for use in implants and other medical devices.

Although PMHS itself is generally not used as a direct excipient due to the reactivity of the Si-H bond, its copolymers with dimethylsiloxane are explored. The chemistry of PMHS is fundamental to the broader class of silicones that are critical to the pharmaceutical industry.

Conclusion

Poly(methylhydrosiloxane) is a powerful tool for the modern medicinal and process chemist. Its utility as a safe, inexpensive, and effective reducing agent for a wide array of functional groups makes it an indispensable reagent in the synthesis of pharmaceutical intermediates and complex APIs. While its direct application in final drug formulations is limited, its role in the efficient and sustainable synthesis of these vital molecules underscores its importance to the drug development industry. A thorough understanding of its properties and reaction protocols allows researchers to harness its full potential in creating the next generation of therapeutics.

References

- 1. Poly(methylhydrosiloxane): Overview and Conversion Method of its Waste to Useful Commodities_Chemicalbook [chemicalbook.com]

- 2. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]

- 3. Application of Poly(methylhydrosiloxane)_Chemicalbook [chemicalbook.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. 聚甲基氢硅氧烷 viscosity 15-40 mPa.s (20 °C) | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. mdpi.com [mdpi.com]

- 11. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Poly(methylhydrosiloxane): A Technical Guide to its Environmental Impact and Safety

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(methylhydrosiloxane), commonly abbreviated as PMHS, is a silicon-based polymer with a wide range of applications, including as a reducing agent in organic synthesis, a component in silicone-based products, and as a potential alternative to polydimethylsiloxane (B3030410) (PDMS) in biomedical applications.[1][2] Its growing use necessitates a thorough understanding of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental impact and safety of PMHS, addressing the needs of researchers, scientists, and drug development professionals. While specific data for PMHS is limited, this guide also incorporates information from related siloxanes to provide a broader context.

Environmental Fate and Ecotoxicity

The environmental behavior of Poly(methylhydrosiloxane) is a key consideration for its sustainable use. While many sources describe PMHS as "environmentally friendly," concrete data on its persistence, bioaccumulation, and toxicity in various environmental compartments are not extensively available in public literature.[3][4][5][6] Safety Data Sheets (SDS) for PMHS consistently state that its ecological properties have not been thoroughly investigated.[3][4][5][6]

Persistence and Degradability

The primary degradation pathway for siloxanes in the environment is hydrolysis, which breaks down the siloxane backbone. However, specific studies detailing the rate and extent of PMHS biodegradation under standard OECD guidelines are lacking. It is generally understood that the stability of siloxanes can make them persistent in the environment.[7]

Bioaccumulation

There is no specific data available for the bioaccumulation potential of PMHS. For other siloxanes, such as cyclic volatile methylsiloxanes (cVMS), there have been concerns about their potential to bioaccumulate.[8] However, robust, real-world studies have not consistently observed biomagnification of siloxanes in the food chain.[9]

Ecotoxicity

Quantitative data on the ecotoxicity of PMHS to aquatic and terrestrial organisms is scarce. SDS for PMHS typically report no available data for toxicity to fish, daphnia, algae, or microorganisms.[3][4]

Table 1: Summary of Environmental Fate and Ecotoxicity Data for Poly(methylhydrosiloxane)

| Parameter | Endpoint | Result | Species | Reference |

| Aquatic Toxicity | ||||

| Fish | LC50 | No data available | - | [3][4] |

| Daphnia | EC50 | No data available | - | [3][4] |

| Algae | EC50 | No data available | - | [3][4] |

| Persistence and Degradability | ||||

| Biodegradation | - | No data available | - | [3][4] |

| Bioaccumulation | ||||

| Bioaccumulation Factor (BCF) | - | No data available | - | [3][4] |

Mammalian Safety and Toxicology

The safety of PMHS for human health is a critical aspect, particularly for its use in consumer products and potential medical applications. As with environmental data, comprehensive toxicological data specific to PMHS is limited. Many safety data sheets indicate that the toxicological properties have not been fully investigated.[1][6][10][11][12]

Acute Toxicity

No quantitative data for the acute oral, dermal, or inhalation toxicity (e.g., LD50, LC50) of PMHS is readily available.[3][4][13]

Dermal and Ocular Irritation

One in vitro study utilizing the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay concluded that PMHS is non-irritating.[14]

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of PMHS.[6][10][12][15] Studies on other organosilicon compounds have shown mixed results in in vitro genotoxicity assays.[16] Regulatory agencies have not classified PMHS as a carcinogen.[6][10][12][15]

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of PMHS. However, some cyclic siloxanes, such as D4 and D5, have been linked to reproductive and endocrine-disrupting effects in animal studies.[7][17][18][19]

Table 2: Summary of Mammalian Toxicity Data for Poly(methylhydrosiloxane)

| Test | Endpoint | Result | Species/System | Reference |

| Acute Toxicity | ||||

| Oral | LD50 | No data available | - | [3][4][13] |

| Dermal | LD50 | No data available | - | [13] |

| Inhalation | LC50 | No data available | - | [13] |

| Irritation | ||||

| Dermal | - | No data available | - | [3] |

| Ocular | Irritation Score | Non-irritant | Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) | [14] |

| Sensitization | ||||

| Skin | - | No data available | - | [3] |

| Genotoxicity | ||||

| Ames Test | - | No data available | - | - |

| Chromosome Aberration | - | No data available | - | - |

| Carcinogenicity | ||||

| - | - | Not classified as a carcinogen | - | [6][10][12][15] |

| Reproductive/Developmental Toxicity | ||||

| - | - | No data available | - | [7][17][18][19] |

Experimental Protocols

Detailed experimental protocols for the environmental and toxicological assessment of PMHS are not widely published. However, the methodology for the in vitro ocular irritation assessment using the HET-CAM test has been described.

Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) for Ocular Irritation

This in vitro method assesses the potential of a substance to cause irritation to the mucous membranes of the eye by observing its effects on the chorioallantoic membrane of a developing hen's egg.

Methodology:

-

Fertilized hen's eggs are incubated for 9 days.

-

On day 9, the eggshell is opened to expose the chorioallantoic membrane (CAM).

-

A 0.3 mL aliquot of the test substance (PMHS) is applied directly onto the CAM.

-

The CAM is observed for 5 minutes for signs of vascular damage, including hemorrhage, lysis, and coagulation.

-

An irritation score is calculated based on the time of onset of these effects.

-

The results are compared to those of positive (e.g., sodium dodecyl sulfate) and negative (e.g., saline) controls.

Visualizations

Experimental Workflow for HET-CAM Assay

Caption: Workflow for assessing ocular irritation potential of PMHS using the HET-CAM assay.

Conceptual Environmental Fate of Siloxanes

Caption: Conceptual pathways for the environmental fate of siloxanes like PMHS.

Conclusion

The available scientific literature and safety data sheets indicate a significant gap in the comprehensive environmental and toxicological assessment of Poly(methylhydrosiloxane). While often referred to as non-toxic and environmentally friendly, these claims are not well-supported by publicly available quantitative data. The limited in vitro data suggests low potential for ocular irritation.

For a more complete risk assessment, further studies are required to determine the ecotoxicity, biodegradability, and bioaccumulation potential of PMHS. Similarly, comprehensive mammalian toxicity studies, including acute, chronic, genotoxicity, and reproductive toxicity assessments, are needed to fully characterize its safety profile. In the absence of specific data, a precautionary approach is recommended, and information from analogous siloxane compounds should be considered with caution. Regulatory assessments of other linear and cyclic siloxanes by international bodies suggest a low-risk profile for some of these related substances, which may provide some context for the potential impact of PMHS.[9][20] Future research should focus on generating robust and standardized data to enable a more definitive evaluation of the environmental impact and safety of this versatile polymer.

References

- 1. Poly(methylhydrosiloxane) | 63148-57-2 [chemicalbook.com]

- 2. Polymethylhydrosiloxane - Wikipedia [en.wikipedia.org]

- 3. Polymethylhydrosiloxane - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. www2.mst.dk [www2.mst.dk]

- 8. toxicfreefuture.org [toxicfreefuture.org]

- 9. Environment - Silicones Europe [silicones.eu]

- 10. scipoly.com [scipoly.com]

- 11. chemistry.msu.edu [chemistry.msu.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicokinetic Profiles and Potential Endocrine Disruption Effects at the Reproductive Level Promoted by Siloxanes Used in Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of Decamethylcyclopentasiloxane on Reproductive Systems in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment - Siloxanes Group - Canada.ca [canada.ca]

An In-depth Technical Guide to the Mechanism of Hydride Transfer in Polymethylhydrosiloxane (PMHS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymethylhydrosiloxane (PMHS) has emerged as a versatile, cost-effective, and environmentally benign reducing agent in modern organic synthesis. Its utility spans a wide array of chemical transformations, from the reduction of carbonyls and imines to dehalogenations and cyclizations. The efficacy of PMHS is intrinsically linked to the mechanism of hydride transfer from its silicon-hydrogen backbone to a substrate, a process that is often facilitated by a catalyst. This technical guide provides a comprehensive exploration of the core mechanisms governing hydride transfer from PMHS, detailing the roles of various catalytic systems, presenting quantitative data from key studies, and outlining experimental protocols for mechanistic investigation.

Introduction

Polymethylhydrosiloxane is a polymeric siloxane characterized by a repeating [-Si(H)(CH₃)-O-] unit. The presence of the reactive silicon-hydride (Si-H) bond makes PMHS a potent source of hydride ions (H⁻), which are fundamental to its reducing capabilities.[1][2] While PMHS can act as a reductant on its own under certain conditions, its reactivity is significantly enhanced by the presence of catalysts. Understanding the mechanism of hydride transfer is paramount for optimizing reaction conditions, designing novel catalytic systems, and expanding the synthetic utility of this valuable reagent.

This guide will delve into the three primary modes of PMHS activation for hydride transfer:

-

Metal-Catalyzed Hydride Transfer

-

Lewis Acid-Catalyzed Hydride Transfer

-

Base-Catalyzed Hydride Transfer

For each of these pathways, we will examine the proposed intermediates, transition states, and the flow of electrons, supported by experimental and computational evidence.

Metal-Catalyzed Hydride Transfer

A diverse range of transition metals, including zinc, tin, palladium, and iron, have been demonstrated to effectively catalyze reductions using PMHS.[1][3] The general mechanistic paradigm involves the formation of a metal hydride intermediate, which then serves as the active hydride donor to the substrate.

Zinc-Catalyzed Reductions

Zinc compounds, particularly zinc carboxylates activated by a co-catalyst like sodium borohydride (B1222165), are widely used for the PMHS-mediated reduction of carbonyl compounds.[4] The proposed mechanism involves the in-situ generation of a zinc hydride species.

Proposed Mechanism:

-

Formation of Zinc Hydride: The zinc catalyst reacts with PMHS to form a zinc hydride intermediate.

-

Coordination of Substrate: The carbonyl substrate coordinates to the zinc hydride.

-

Hydride Transfer: An intramolecular hydride transfer from the zinc to the carbonyl carbon occurs, forming a zinc alkoxide.

-

Catalyst Regeneration: The zinc alkoxide reacts with another equivalent of PMHS to regenerate the zinc hydride catalyst and produce a silylated alcohol product.

A simplified representation of this catalytic cycle is depicted below.

Figure 1: Catalytic cycle for zinc-catalyzed reduction of carbonyls with PMHS.

Palladium-Catalyzed Reductions

Palladium catalysts are particularly effective for the hydrodehalogenation of aryl halides using PMHS.[1] The mechanism is thought to proceed through a classic palladium-catalyzed cross-coupling cycle.

Proposed Mechanism:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide.

-

Hydride Transfer: The resulting arylpalladium(II) complex reacts with PMHS, likely through a transmetalation-like step, to form an arylpalladium(II) hydride.

-

Reductive Elimination: The arylpalladium(II) hydride undergoes reductive elimination to yield the dehalogenated arene and regenerate the palladium(0) catalyst.

Lewis Acid-Catalyzed Hydride Transfer

Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can activate the Si-H bond of PMHS, facilitating hydride transfer to a substrate.[5] This activation is believed to proceed through the formation of a silylium-like species.

Proposed Mechanism:

-

Lewis Acid Activation: The Lewis acid coordinates to the oxygen atom of the PMHS backbone, polarizing the Si-O bond and increasing the hydridic character of the Si-H bond. Alternatively, the Lewis acid can directly abstract a hydride from PMHS to form a reactive silylium (B1239981) ion and a borohydride complex.

-

Hydride Transfer: The activated PMHS or the silylium ion then transfers a hydride to the substrate.

-

Catalyst Regeneration: The silylated substrate is released, and the Lewis acid catalyst is regenerated.

Figure 2: General pathway for Lewis acid-catalyzed hydride transfer from PMHS.

Base-Catalyzed Hydride Transfer

Bases, such as potassium carbonate (K₂CO₃), can also catalyze hydrosilylation reactions with PMHS.[6] The proposed mechanism involves the formation of a pentacoordinate silicate (B1173343) intermediate, which is a more potent hydride donor.

Proposed Mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or carbonate) attacks the silicon atom of PMHS, forming a pentacoordinate silicate intermediate.

-

Hydride Transfer: This hypervalent silicon species, with its increased electron density, readily transfers a hydride to the carbonyl substrate.

-

Catalyst Regeneration: The resulting silylated alkoxide collapses, eliminating the catalyst and forming a siloxane.

Figure 3: Proposed mechanism for base-catalyzed reduction with PMHS.

Quantitative Data

The efficiency of PMHS-mediated reductions is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Table 1: Comparison of Catalysts for the Reduction of Acetophenone with PMHS

| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| Zn(OAc)₂ / NaBH₄ | 2 / 2 | 2 | 95 | [7] |

| Sn(OTf)₂ / Pybox | 5 | 24 | 85 | [1] |

| Pd(OAc)₂ / KF | 5 | 1 | 98 | [1] |

| B(C₆F₅)₃ | 5 | 0.5 | 99 | [8] |

| K₂CO₃ | 10 | 12 | 92 | [6] |

Table 2: Reduction of Various Functional Groups with PMHS

| Substrate | Catalyst System | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Zn(OAc)₂ / NaBH₄ | THF, rt, 2h | Benzyl alcohol | 98 | [7] |

| Acetophenone | B(C₆F₅)₃ | Toluene, rt, 0.5h | 1-Phenylethanol | 99 | [8] |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / KF | THF, rt, 1h | 4-Chlorobenzylamine | 92 | [1] |

| Nitrobenzene | Pd(OAc)₂ / KF | THF, rt, 0.5h | Aniline | 99 | [8] |

| Octanoic acid | Ti(O-i-Pr)₄ | Neat, 80°C, 4h | 1-Octanol | 86 | [3] |

| 1-Bromonaphthalene | Pd(OAc)₂ / KF | THF, rt, 1h | Naphthalene | 95 | [1] |

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of hydride transfer requires a combination of kinetic, spectroscopic, and computational methods. Below are detailed methodologies for key experiments.

Kinetic Studies by In-situ NMR Spectroscopy

Objective: To monitor the reaction progress in real-time and determine reaction orders and rate constants.

Experimental Workflow:

Figure 4: Workflow for kinetic analysis of PMHS reductions using in-situ NMR.

Detailed Protocol:

-

Sample Preparation: In a dry NMR tube, dissolve the substrate and an internal standard in a deuterated solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H and/or ²⁹Si NMR spectrum of the initial mixture to establish the initial concentrations.

-

Reaction Initiation: Inject a solution of the catalyst and PMHS into the NMR tube and immediately begin acquiring spectra.

-

Data Acquisition: Collect a series of spectra at predetermined time intervals. The time resolution will depend on the reaction rate.

-

Data Processing: Process the spectra (phasing, baseline correction) and integrate the signals corresponding to the substrate, product, and internal standard.

-

Kinetic Analysis: Plot the concentration of the substrate and product as a function of time. From these plots, determine the initial rates and the overall rate law and rate constant.[5][9]

Kinetic Isotope Effect (KIE) Studies

Objective: To determine if the Si-H bond is broken in the rate-determining step of the reaction.

Experimental Workflow:

Figure 5: Workflow for determining the kinetic isotope effect in PMHS reductions.

Detailed Protocol:

-

Synthesis of Deuterated PMHS (PMDS): Synthesize polymethyldiuterosiloxane (PMDS) by, for example, the hydrolysis of methyldichlorosilane-d₂.

-

Parallel Reactions: Set up two identical reactions, one with PMHS and one with PMDS, under the same conditions (concentration, temperature, catalyst loading).

-

Reaction Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR) to determine the concentration of the substrate and/or product.

-

Rate Determination: Determine the initial rates of both reactions (kH for PMHS and kD for PMDS) from the kinetic data.

-

KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD. A significant primary KIE (typically > 2) suggests that the Si-H bond is broken in the rate-determining step.[10][11]

Computational Modeling

Objective: To investigate the reaction mechanism, identify transition states, and calculate activation energies.

Logical Relationship for Computational Study:

Figure 6: Logical flow for a computational study of the PMHS hydride transfer mechanism.

Conclusion

The mechanism of hydride transfer from PMHS is multifaceted and highly dependent on the catalytic system employed. While significant progress has been made in understanding these pathways, further detailed mechanistic studies, particularly employing a combination of advanced spectroscopic techniques and high-level computational modeling, are necessary to fully elucidate the intricate details of these important transformations. A deeper understanding of the mechanism will undoubtedly pave the way for the development of even more efficient and selective reduction methodologies based on this versatile and sustainable reagent, with significant implications for the fields of chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]

- 9. Exploiting in situ NMR to monitor the formation of a metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]